N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-14-5-4-6-16(11-14)31(27,28)26-22-21(24-17-7-2-3-8-18(17)25-22)23-15-9-10-19-20(12-15)30-13-29-19/h2-12H,13H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMZXYAGRBBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the benzodioxole group and the sulfonamide functionality. Common reagents used in these reactions include aromatic amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzodioxole or sulfonamide moieties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as:
-
Enzyme Interaction Studies
- The compound is utilized as a probe to study interactions with various enzymes, which is crucial for understanding its biological effects. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess binding affinities .
This compound has demonstrated various biological activities:
- Cytotoxicity : Exhibits cytotoxic effects against several cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections .
Case Studies
Several studies have explored the anticancer potential of quinoxaline derivatives, including those structurally related to this compound:
- A study demonstrated that quinoxaline derivatives exhibited selective targeting capabilities towards cancerous cells, indicating their viability as anticancer agents .
- Another investigation highlighted the role of these compounds in inducing apoptosis across different cancer cell lines, reinforcing their therapeutic potential .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-quinoxaline hybrids are a well-studied class due to their diverse pharmacological activities. Below is a detailed comparison of the target compound with two analogs (Table 1), followed by a discussion of key structural and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Differences
In contrast, Analog 1 incorporates a 5-chloro-2,4-dimethoxyphenylamino group, introducing chlorine (electronegative) and methoxy (electron-donating) substituents. This combination may improve membrane permeability but could reduce metabolic stability due to steric and electronic effects .
In Analog 2, the 4-chlorobenzenesulfonamide group introduces a polar chlorine atom at the para position, which may enhance halogen bonding interactions but reduce solubility compared to the methyl-substituted analog .
Physicochemical Properties: Molecular Weight and Lipophilicity: Analog 1 has the highest molecular weight (484.96 g/mol) due to the chloro-dimethoxyphenyl group, likely increasing lipophilicity (clogP ~3.5 estimated). The target compound (458.47 g/mol) and Analog 2 (454.89 g/mol) are more comparable, with Analog 2’s para-chloro substituent possibly lowering clogP slightly . Hydrogen-Bonding Potential: The benzodioxole group in the target compound and Analog 2 provides two oxygen atoms capable of acting as hydrogen-bond acceptors, whereas Analog 1’s methoxy groups offer additional acceptor sites. This difference could influence crystallinity and solubility, as observed in similar sulfonamides .
Biological Activity
N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and dermatology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, an analogue of this compound demonstrated an IC50 value of 32 µM against the MCF7 breast cancer cell line, suggesting potential as an antitumor agent .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin] | MCF7 | 32 |
| Analogue 1 | HeLa | 25 |
| Analogue 2 | A549 | 15 |
Tyrosinase Inhibition
The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies show that certain analogues significantly reduce tyrosinase activity in B16F10 murine melanoma cells. For instance, one analogue exhibited an IC50 value of 1.12 µM, making it 22 times more effective than the standard kojic acid .
Table 2: Tyrosinase Inhibition Data
| Compound | Source | IC50 (µM) |
|---|---|---|
| N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin] | Mushroom Tyrosinase | 1.12 |
| Kojic Acid | Mushroom Tyrosinase | 24.09 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
- MCF7 Cell Line Study : In a controlled experiment, treatment with the compound resulted in significant apoptosis in MCF7 cells as evidenced by increased annexin V staining.
- B16F10 Melanoma Model : In vivo studies using B16F10 melanoma models showed reduced tumor growth rates when treated with the compound compared to controls.
Q & A
Q. What are standard synthetic protocols for N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide?
The compound is typically synthesized via coupling reactions between functionalized quinoxaline and benzenesulfonamide precursors. For example, similar derivatives (e.g., N-(1,3-benzodioxol-5-yl)quinoline carboxamides) are prepared using carbodiimide-mediated amide bond formation under inert conditions, with yields optimized by controlling reaction time and temperature (e.g., 23% yield at reflux in DMF) . Purification involves column chromatography and recrystallization, with structural confirmation via H NMR (e.g., δ 7.50–8.33 ppm for aromatic protons) and IR (C=O stretch at ~1650 cm) .
Q. How is the structural conformation of this compound validated in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles . For non-planar systems (e.g., benzodioxole rings), Cremer-Pople puckering parameters analyze ring distortions by defining a mean plane and calculating amplitude/phase coordinates . ORTEP-3 generates graphical representations of thermal ellipsoids to visualize atomic displacement .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- MTT/SRB assays for cytotoxicity (IC determination against cancer cell lines) .
- Microtubule polymerization assays to assess interference with cytoskeletal dynamics .
- Radiosensitization studies (e.g., clonogenic survival assays post-irradiation) to measure synergistic effects with radiotherapy .
Advanced Research Questions
Q. How do substituent modifications on the quinoxaline core influence biological activity?
Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example:
- Electron-withdrawing groups (e.g., -NO) on the quinoxaline ring enhance cytotoxicity by increasing electrophilicity and target binding .
- Substitution at the benzenesulfonamide moiety (e.g., methyl vs. methoxy groups) alters solubility and membrane permeability, impacting IC values . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like PI3K, validated via enzymatic inhibition assays .
Q. How are contradictions in crystallographic data resolved (e.g., disordered sulfonamide groups)?
Disordered regions are modeled using PART instructions in SHELXL, with occupancy factors refined to <1.0. Constraints (e.g., SIMU/DELU) stabilize anisotropic displacement parameters . Validation tools like PLATON/ADDSYM check for missed symmetry, and R values <0.05 ensure data quality .
Q. What computational methods predict its pharmacokinetic properties and target interactions?
- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in lipid bilayers to predict blood-brain barrier penetration .
- Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., sulfonamide-SO as a hydrogen-bond acceptor) for PI3K inhibition .
- QSAR models correlate logP and polar surface area (PSA) with bioavailability (e.g., PSA <90 Å suggests oral absorption) .
Q. How are contradictions in biological activity data across cell lines addressed?
Discrepancies (e.g., IC variability in MCF-7 vs. HeLa cells) are analyzed via:
- Proteomic profiling to identify differential target expression (e.g., PI3Kα vs. PI3Kγ isoforms) .
- Cellular uptake assays (e.g., LC-MS quantification of intracellular drug levels) to rule out pharmacokinetic variability .
Q. What strategies stabilize the compound in aqueous formulations for in vivo studies?
- Co-solvent systems (e.g., 10% DMSO + 5% PEG-400) improve solubility while minimizing toxicity .
- Lyophilization with cryoprotectants (e.g., trehalose) maintains stability for intravenous administration .
Methodological Troubleshooting
Q. How are low synthetic yields optimized for scale-up?
Q. What experimental approaches elucidate its mechanism of action in radiosensitization?
- γ-H2AX immunofluorescence quantifies DNA double-strand breaks post-irradiation .
- Western blotting detects downstream targets (e.g., Akt phosphorylation) to confirm PI3K pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
